Tripitramine
Description
Structure
2D Structure
Properties
CAS No. |
152429-64-6 |
|---|---|
Molecular Formula |
C64H77N13O6 |
Molecular Weight |
1124.4 g/mol |
IUPAC Name |
11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83) |
InChI Key |
YUJOQEAGGUIMED-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Canonical SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Other CAS No. |
152429-64-6 |
Synonyms |
tripitramine |
Origin of Product |
United States |
Synthesis and Structural Elucidation Studies of Tripitramine
Synthetic Methodologies for Tripitramine
The synthesis of this compound, a polymethylene tetraamine (B13775644), involves a multi-step process. A common approach begins with the synthesis of diamine intermediates through nucleophilic substitution and the use of protecting groups. For instance, the reaction of 2-methoxybenzyl chloride with primary amines can yield protected diamine precursors, which are subsequently deprotected under acidic conditions to generate the free diamines. The crucial polymethylene chains, which are critical for M2 receptor affinity, are introduced via alkylation with reagents like 1,8-dibromooctane (B1199895) under anhydrous conditions with a base such as potassium carbonate to minimize side reactions.
The core tetraamine structure is then assembled through iterative alkylation. Cross-coupling with suberic acid derivatives can form diamide (B1670390) linkages, which help to stabilize the tetraamine structure while maintaining the flexibility needed for receptor binding. The terminal methyl groups, which enhance the compound's lipophilicity, are often introduced using the Eschweiler-Clarke reaction, which involves methylation of secondary amines with formaldehyde (B43269) and formic acid.
Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, followed by crystallization to yield high-purity this compound. Throughout the synthesis, careful control of stoichiometry and reaction conditions is necessary to mitigate side reactions such as over-alkylation and oxidative degradation.
Development of this compound as a Selective Muscarinic Antagonist Lead
This compound was developed as part of an effort to discover more potent and selective M2 muscarinic receptor antagonists than the then-existing compounds like methoctramine. wikipedia.orgvulcanchem.com First described in 1993, this compound quickly distinguished itself as a powerful and highly selective competitive antagonist of muscarinic M2 receptors. wikipedia.orgnih.gov
In vitro studies have demonstrated its remarkable affinity and selectivity. This compound exhibits high potency at cardiac M2 receptors, with pA2 values ranging from 9.14 to 9.85 in atrial preparations. nih.gov In contrast, its potency is significantly lower in tissues like the ileum and trachea, which are rich in other muscarinic receptor subtypes. nih.gov This makes this compound considerably more selective than methoctramine. nih.gov Its affinity (Ki) for the M2 receptor is 0.27 nM, while its affinity for other muscarinic receptor subtypes is significantly lower: M1 (1.58 nM), M4 (6.41 nM), M5 (33.87 nM), and M3 (38.25 nM). wikipedia.org This high selectivity for the M2 receptor has established this compound as a valuable pharmacological tool for studying M2 receptor-mediated physiological processes.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
The unique pharmacological profile of this compound has been elucidated through extensive structure-activity relationship (SAR) studies, which have examined the influence of its various structural components on receptor binding and selectivity.
Influence of Polyamine Backbone on Receptor Binding
The polymethylene tetraamine backbone is a critical determinant of this compound's affinity and selectivity for muscarinic receptors. nih.govnih.gov Studies have shown that the presence of four nitrogen atoms is essential for high-affinity binding to M2 receptors. nih.gov The length of the carbon chains separating these nitrogen atoms is also crucial. nih.gov For optimal activity at cardiac M2 receptors, a specific arrangement of chain lengths is required, typically with eight methylene (B1212753) units between the inner nitrogens and six between the inner and outer nitrogens. nih.gov Increasing the number of methylene groups in the spacer between the nitrogen atoms in related tetraamines has been shown to improve potency at nicotinic receptors, highlighting the importance of the backbone's flexibility and length in receptor interaction. acs.org
Role of Pyridobenzodiazepine Moieties in Receptor Recognition
This compound's structure incorporates three pyridobenzodiazepine moieties. wikipedia.orgvulcanchem.com These tricyclic structures are similar to those found in other muscarinic antagonists like pirenzepine (B46924) and play a significant role in receptor recognition. wikipedia.org The nature and number of substituents on the terminal nitrogens of the tetraamine backbone, which are the pyridobenzodiazepine groups in the case of this compound, have been shown to modulate both the affinity and selectivity for different muscarinic receptor subtypes. nih.govnih.gov The non-symmetrical arrangement of these bulky moieties on the tetraamine scaffold contributes to this compound's high potency and selectivity for the M2 receptor. nih.gov
Comparative Analysis with Structurally Related Polymethylene Tetraamines (e.g., Methoctramine, Dipitramine (B1248678), Spirotramine)
Comparative studies with other polymethylene tetraamines have further illuminated the structural requirements for muscarinic receptor antagonism.
Methoctramine: this compound is demonstrably more potent and selective as an M2 antagonist than methoctramine. nih.govnih.gov While both share a similar polyamine backbone, the replacement of methoctramine's methoxybenzyl groups with this compound's pyridobenzodiazepine moieties leads to a significant increase in M2 selectivity. wikipedia.orgnih.gov
Dipitramine: This non-symmetrical tetraamine, which bears two pyridobenzodiazepine substituents on the same terminal nitrogen, exhibits the highest affinity for M1 muscarinic receptors, in contrast to this compound's M2 preference. nih.govnih.gov Unlike this compound, dipitramine can differentiate between all four investigated muscarinic receptor subtypes. nih.gov
Spirotramine: Spirotramine is another related compound that is significantly more potent at M1 receptors than at other subtypes. nih.govresearchgate.net
These comparisons underscore how the specific arrangement and nature of the substituents on the polyamine backbone can fine-tune the selectivity profile of these antagonists.
Table 1: Comparative Affinity of this compound and Related Compounds for Muscarinic Receptor Subtypes
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M2/M1 Selectivity | M2/M3 Selectivity | M2/M4 Selectivity |
|---|---|---|---|---|---|---|---|
| This compound | 8.07 nih.gov | 9.54 nih.gov | 6.89 nih.gov | 8.13 nih.gov | 29.5 nih.gov | 447 nih.gov | 25.7 nih.gov |
| Methoctramine | 7.0 nih.gov | 7.9 | 6.7 nih.gov | 7.0 nih.gov | 7.9 nih.gov | 15.8 nih.gov | 7.9 nih.gov |
| Dipitramine | 8.60 nih.gov | 7.90 nih.gov | 5.97 nih.gov | 6.72 nih.gov | 0.2 nih.gov | 85.1 nih.gov | 15.1 nih.gov |
| Spirotramine | 7.6 nih.gov | 6.3 nih.gov | 6.0 nih.gov | 6.7 nih.gov | 0.05 nih.gov | 0.2 nih.gov | 0.4 nih.gov |
Data is compiled from multiple sources and presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Design and Synthesis of Heterodimeric Ligands Incorporating this compound Scaffolds
More recent research has explored the creation of heterodimeric ligands that incorporate the this compound scaffold. acs.orgnih.gov This approach involves linking a this compound-like structure to other pharmacophores to create novel molecules with potentially enhanced affinity and selectivity. acs.orgnih.gov For example, a heterodimeric ligand designated UR-SK75, which combines a dibenzodiazepinone moiety with a this compound-like fragment, has demonstrated exceptionally high M2 receptor affinity and selectivity. acs.orgnih.gov The synthesis of these complex molecules often involves the N-alkylation of a this compound precursor with a suitable bromide-containing linker. acs.orgnih.govresearchgate.net These studies on heterodimeric ligands represent a promising avenue for the development of even more specialized muscarinic receptor modulators.
Pharmacological Characterization of Tripitramine in Preclinical Models
Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Affinity
Tripitramine is a polymethylene tetraamine (B13775644) that has been extensively characterized as a potent and selective antagonist of muscarinic acetylcholine receptors, with a particular preference for the M2 subtype. nih.govcapes.gov.bracs.org This selectivity makes it a valuable pharmacological tool for differentiating the roles of various muscarinic receptor subtypes in physiological and pathological processes. capes.gov.br
Equilibrium Binding Studies at Cloned Human Muscarinic Receptor Subtypes (M1-M5)
Equilibrium binding studies using cloned human muscarinic receptor subtypes (M1-M5) have quantitatively defined the affinity and selectivity profile of this compound. These studies typically involve competition assays with a non-selective radioligand, such as [3H]-N-methylscopolamine, to determine the inhibitory constant (Ki) of the unlabeled ligand (this compound) for each receptor subtype.
The affinity of this compound is highest for the M2 receptor, with reported Ki values in the sub-nanomolar range. Its affinity for other muscarinic receptor subtypes is considerably lower, demonstrating a clear M2-selective profile. nih.govnih.gov The rank order of affinity for this compound is generally M2 > M1 > M4 > M5 > M3. nih.gov Specifically, this compound has been shown to have a Ki of 0.27 nM for the M2 receptor, while its affinity for the M1, M4, M5, and M3 receptors are 1.58 nM, 6.41 nM, 33.87 nM, and 38.25 nM, respectively. nih.gov This translates to a 5.9-fold selectivity for M2 over M1, 24-fold over M4, 125-fold over M5, and 142-fold over M3 receptors. nih.gov
In radioligand binding experiments on synaptosomal and smooth muscle plasma membrane fractions of rat ileum, this compound demonstrated high affinity for M2 receptors. researchgate.net The pKi values were determined to be 8.7 in synaptosomes and 8.9 in the smooth muscle plasma membrane fraction, further supporting its potent M2 receptor antagonism. researchgate.net
Table 1: Equilibrium Dissociation Constants (Ki) of this compound at Cloned Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki ratio vs. M2) |
|---|---|---|
| M1 | 1.58 | 5.9 |
| M2 | 0.27 | 1 |
| M3 | 38.25 | 142 |
| M4 | 6.41 | 24 |
| M5 | 33.87 | 125 |
Data sourced from reference nih.gov
Functional Antagonism in Isolated Tissue Preparations
Functional studies in isolated tissue preparations have corroborated the M2-selective antagonistic properties of this compound observed in binding assays. These experiments measure the ability of this compound to inhibit the physiological response to muscarinic agonists in various tissues known to express different profiles of muscarinic receptor subtypes.
In cardiac tissues, where the M2 muscarinic receptor is the predominant subtype mediating negative chronotropic and inotropic effects, this compound acts as a potent competitive antagonist. nih.govnews-medical.net In isolated, spontaneously beating right atria and electrically driven left atria from guinea pigs and rats, this compound potently antagonized the effects of muscarinic agonists, with pA2 values ranging from 9.14 to 9.85. nih.govnews-medical.net The pA2 value is a measure of the antagonist's potency. These high pA2 values indicate a strong affinity of this compound for cardiac M2 receptors. nih.gov Studies have shown that the antagonism in atrial preparations is competitive, as evidenced by parallel rightward shifts of the agonist concentration-response curves with no reduction in the maximal response. nih.govacs.org
However, some studies have noted that at lower concentrations (3-10 nM) in guinea-pig and rat left atria, this compound produced a less than proportional displacement of agonist-induced responses, suggesting the presence of a possible saturable removal process for the antagonist. nih.govnews-medical.net
The M2-selectivity of this compound is further highlighted by its differential potency in various isolated tissue preparations. While highly potent in atrial tissues (M2-rich), it is significantly less potent in tissues where M3 receptors mediate the primary contractile response, such as the ileum and trachea. nih.govnews-medical.net
In guinea-pig and rat ileum, as well as guinea-pig trachea, the pA2 values for this compound were found to be in the range of 6.34 to 6.81, which is approximately three orders of magnitude lower than its potency in atrial preparations. nih.govnews-medical.net This marked difference in potency underscores the high degree of M2-selectivity of this compound compared to other antagonists like methoctramine. nih.gov
Interestingly, in the guinea-pig lung strip, this compound exhibited a pA2 value of 7.91. nih.govnews-medical.net This value does not align with the typical potencies observed at either M2 or M3 receptors, suggesting that the contractile response in this specific tissue may be mediated by a different muscarinic receptor subtype or a combination of subtypes. nih.govacs.org In studies specifically investigating the guinea-pig lung strip, this compound antagonized methacholine-induced contractions with a pKB value of 8.76, and the receptor population was classified as M2-like. acs.org
Table 2: Functional Antagonist Potency (pA2/pKB) of this compound in Various Isolated Tissue Preparations
| Tissue Preparation | Species | Predominant Functional Muscarinic Receptor | pA2 / pKB Value | Reference(s) |
|---|---|---|---|---|
| Right and Left Atria | Guinea-pig, Rat | M2 | 9.14 - 9.85 | nih.govnews-medical.net |
| Ileum | Guinea-pig, Rat | M3 | 6.34 - 6.81 | nih.govnews-medical.net |
| Trachea | Guinea-pig | M3 | 6.34 - 6.81 | nih.govnews-medical.net |
| Lung Strip | Guinea-pig | M2-like | 7.91 / 8.76 | nih.govnews-medical.netacs.org |
| Rat Ileum (ascending reflex) | Rat | M2 (prejunctional) | pIC50 = 8.8 | researchgate.net |
The availability of selective antagonists like this compound has been instrumental in characterizing the muscarinic receptor subtypes in genitourinary tissues. In the urinary bladder of rats and humans, competition binding studies using this compound have clearly demonstrated a predominant M2 receptor population (60-80%) with high affinity for this compound (pKi = 9.4) and a smaller M3 population (20-40%) with low affinity (pKi = 7.1).
In the rat isolated uterus, functional studies revealed a lower potency for this compound (pKB = 7.23), which correlated most closely with the M3 receptor mediating contraction. nih.gov However, radioligand binding studies in the same tissue identified two sites for this compound: a high-affinity site (pKi = 9.46) representing about 33% of the receptors (likely M2) and a low-affinity site (pKi = 6.77) representing the remaining 67% (likely M3). nih.gov This highlights that receptor density does not always predict the functional role of a given subtype.
In the rabbit anococcygeus muscle, this compound was found to be a potent antagonist (pA2 = 9.10) of the prejunctional muscarinic receptors on sympathetic nerve endings that inhibit noradrenaline release, strongly suggesting these are M2 receptors. wikipedia.org
Differential Potency Across Various Guinea-pig and Rat Tissue Preparations (e.g., Atria, Ileum, Trachea, Lung Strip)
Investigation of Allosteric Modulation and Orthosteric Binding Site Interactions
This compound is primarily classified as a competitive antagonist, indicating that it binds to the same site as the endogenous agonist acetylcholine, known as the orthosteric binding site. nih.gov This is supported by the parallel shifts observed in agonist concentration-response curves in many functional assays, which is characteristic of competitive antagonism. nih.govacs.org
However, some evidence suggests that this compound's interaction with muscarinic receptors may be more complex than simple orthosteric competition, particularly in certain tissues. A key finding is the supra-additive antagonism observed when this compound is combined with atropine (B194438) in the guinea-pig ileum. nih.gov While in the left atria, the combination of this compound and atropine results in a simple additive effect, as expected for two competitive antagonists acting at the same site, the supra-additive effect in the ileum suggests that this compound may interact with a second, interdependent site. nih.gov This could imply an allosteric interaction, where this compound binds to a site topographically distinct from the orthosteric site, thereby modulating the affinity or efficacy of atropine.
The concept of allosteric modulation involves ligands binding to an allosteric site to alter the receptor's response to an orthosteric ligand. wikipedia.org While this compound itself is not typically defined as an allosteric modulator, its complex interactions in some tissues hint at the possibility of it acting as a bitopic or dualsteric ligand, engaging with both the orthosteric site and an allosteric site. However, direct evidence from studies specifically designed to investigate the allosteric or bitopic nature of this compound is limited. The observed phenomena, such as the tissue-dependent complex interactions with other antagonists, suggest that its binding mechanism may vary depending on the receptor subtype and the tissue environment. nih.gov
Interactions with Chimeric Muscarinic Receptor Constructs (e.g., m2-trunc/m3-tail)
Studies utilizing chimeric receptor constructs have provided deeper insights into the binding domains of this compound. One such construct is the m2-trunc/m3-tail receptor, which is formed by co-transfecting a truncated muscarinic m2 receptor (containing transmembrane domains I-V) with a gene fragment coding for the C-terminal portion of the muscarinic m3 receptor (containing transmembrane domains VI and VII). nih.gov This chimeric receptor creates a unique binding site. nih.gov
Research analyzing the antagonist binding profile of this chimeric receptor revealed that this compound, a high-affinity M2 receptor antagonist, binds to the m2-trunc/m3-tail construct with the same high affinity as it does to the wild-type m2 receptor. nih.govresearchgate.net In contrast, its affinity for the wild-type m3 receptor is 103-fold lower. nih.govresearchgate.net This finding demonstrates that the N-terminal and transmembrane domains I-V of the M2 receptor are critical for the high-affinity binding of this compound. The results highlight that the chimeric m2-trunc/m3-tail receptor possesses a pharmacological profile distinct from its parent m2 and m3 receptors. nih.govresearchgate.net
Table 1: Comparative Binding Affinity of this compound
| Receptor Type | Binding Affinity Profile |
|---|---|
| Wild-Type Muscarinic m2 Receptor | High Affinity |
| Wild-Type Muscarinic m3 Receptor | 103-fold lower affinity compared to m2 |
Interaction with Non-Muscarinic Receptors
While highly selective for muscarinic M2 receptors, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs) in certain isolated tissue preparations. nih.govscite.ainih.gov Investigations revealed that this compound can inhibit both muscular and neuronal nicotinic receptors, although with significantly lower potency than its action at M2 receptors. nih.govscite.ainih.gov Specifically, it demonstrated inhibitory effects on frog rectus abdominis muscular nAChRs and rat duodenum neuronal nAChRs. nih.govscite.ainih.gov
Table 2: Inhibitory Activity of this compound at Nicotinic Acetylcholine Receptors
| Tissue Preparation | Receptor Subtype | pIC50 Value |
|---|---|---|
| Frog Rectus Abdominis | Muscular Nicotinic | 6.14 |
To assess its specificity, this compound was evaluated against a panel of other receptor systems. nih.govnih.gov The compound was found to be highly specific for muscarinic receptors. nih.govscite.ainih.gov In studies investigating its effects on adrenoceptors and histamine (B1213489) receptors, this compound showed no significant activity at α1-, α2-, and β1-adrenoceptors. nih.govnih.gov Similarly, it did not interact with H1- and H2-histamine receptors. nih.govnih.gov This lack of cross-reactivity underscores its high degree of selectivity as a muscarinic antagonist. nih.govscite.ainih.gov
Nicotinic Acetylcholine Receptor Interactions in Isolated Tissues
Mechanistic Studies of Antagonism
The mechanism of this compound's antagonism has been explored through co-application studies with the non-selective muscarinic antagonist, atropine. nih.govnih.gov These experiments revealed tissue-dependent differences in its interaction at muscarinic receptors. nih.govnih.govresearchgate.net
In isolated guinea-pig left atria, where the M2 receptor subtype predominates, the combination of this compound and atropine resulted in a simple addition of their dose-ratios. nih.govnih.gov This additive effect is consistent with two antagonists competing for the same binding site on the receptor. nih.govnih.govresearchgate.net
Conversely, in the guinea-pig ileum, a tissue rich in M3 receptors, the same combination of this compound and atropine produced a supra-additive antagonism. nih.govnih.gov This potentiation of the antagonist effect suggests a more complex interaction, where this compound may bind to a second, interdependent site on the receptor, distinct from the primary atropine binding site. nih.govnih.govresearchgate.net
Table 3: Results of Co-application Studies with Atropine
| Tissue Preparation | Observed Effect | Implied Mechanism of Antagonism |
|---|---|---|
| Guinea-pig Left Atria | Additive dose-ratios | Competitive antagonism at the same receptor site |
Further mechanistic studies in isolated atrial preparations have uncovered unique kinetic properties of this compound's antagonism. nih.govscite.ai In both guinea-pig and rat left atria, lower concentrations of this compound (3-10 nM) resulted in a rightward shift of the agonist's concentration-response curve that was less than proportional to the antagonist concentration. nih.govscite.airesearchgate.net This phenomenon was not observed in guinea-pig right atria. nih.govscite.ai
This observation suggests the presence of a saturable removal or uptake process for this compound within the left atrial tissue. nih.govscite.airesearchgate.net At lower concentrations, a significant fraction of the antagonist may be removed from the biophase, leading to a diminished antagonistic effect. As the concentration increases, this removal process becomes saturated, and this compound then behaves as a more conventional competitive antagonist. nih.govdtic.mil
Analysis of Competitive vs. Supra-additive Antagonism in Co-application Studies
In Vitro and Ex Vivo Preclinical Models for Receptor Pharmacology
This compound has been extensively characterized using a variety of in vitro and ex vivo models to determine its receptor binding profile and functional activity. These studies have been crucial in establishing its high affinity and selectivity for the M2 muscarinic acetylcholine receptor subtype.
Functional experiments using isolated organ baths have been fundamental in elucidating the pharmacological profile of this compound. These studies measure the compound's ability to antagonize the contractile or relaxant responses induced by muscarinic agonists in different tissues, which are known to express distinct populations of muscarinic receptor subtypes.
This compound has demonstrated potent competitive antagonism at muscarinic M2 receptors located in cardiac tissues. nih.govnih.gov In isolated, spontaneously beating right atria and electrically driven left atria from guinea pigs and rats, this compound showed high potency with pA₂ values ranging from 9.14 to 9.85. nih.govnih.govpnas.org This indicates a strong affinity for the M2 receptors that mediate the negative chronotropic (rate) and inotropic (force) effects of acetylcholine in the heart.
In contrast, this compound was found to be approximately three orders of magnitude less potent in tissues where the M3 receptor subtype predominates, such as the guinea-pig ileum and trachea. nih.govnih.gov In these smooth muscle preparations, the pA₂ values were significantly lower, ranging from 6.34 to 6.81. nih.govnih.govpnas.org This marked difference in potency highlights this compound's significant selectivity for M2 over M3 receptors. nih.gov Further investigation in guinea-pig lung strips yielded a pA₂ value of 7.91, which did not directly correlate with values typically found for M2 or M3 receptors, suggesting the involvement of other mechanisms or receptor populations in the contraction of this specific tissue. nih.govnih.gov
An interesting observation was made when this compound was used in combination with the non-selective muscarinic antagonist Atropine. In guinea-pig left atria, the combination resulted in a simple additive effect, which is consistent with two antagonists competing for the same receptor site. nih.govnih.gov However, in the guinea-pig ileum, the combination produced a supra-additive antagonism, suggesting a more complex interaction where this compound may bind to a secondary, interdependent site in addition to the primary M3 receptor. nih.govnih.gov
| Tissue/Preparation | Animal Model | pA₂ Value | Predominant Receptor Subtype |
|---|---|---|---|
| Right and Left Atria | Guinea Pig, Rat | 9.14 - 9.85 | M₂ |
| Ileum | Guinea Pig | 6.34 - 6.81 | M₃ |
| Trachea | Guinea Pig | 6.34 - 6.81 | M₃ |
| Lung Strip | Guinea Pig | 7.91 | Mixed/Other |
To precisely determine the binding affinity of this compound for each of the five human muscarinic receptor subtypes (M1-M5), radioligand binding assays have been performed using mammalian cell lines genetically engineered to express a single receptor subtype. Chinese Hamster Ovary (CHO-K1) cells are commonly used for this purpose. baillement.com
These binding studies confirmed the high affinity and selectivity of this compound for the M2 receptor. baillement.com In assays with cloned human muscarinic receptors (Hm1-Hm5) expressed in CHO-K1 cells, this compound bound to the Hm2 receptor with a very high affinity, showing a Kᵢ value of 0.27 nM. baillement.comresearchgate.net Its affinity for other subtypes was considerably lower. baillement.comresearchgate.net The selectivity ratio, when compared to the M2 receptor, was approximately 6-fold for M1, 24-fold for M4, 125-fold for M5, and 142-fold for M3. baillement.comresearchgate.net This data provides definitive evidence that this compound is a highly potent and selective M2 receptor antagonist. baillement.com
In addition to CHO-K1 cells, other cell lines like NG 108-15, which endogenously express M4 receptors, have been used in competition radioligand binding studies to characterize the affinity of various polymethylene tetraamines, the chemical class to which this compound belongs. acs.org
| Human Muscarinic Receptor Subtype (Expressed in CHO-K1 cells) | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (vs. M₂) |
|---|---|---|
| M₂ | 0.27 | 1 |
| M₁ | 1.58 | 5.9 |
| M₄ | 6.41 | 24 |
| M₅ | 33.87 | 125 |
| M₃ | 38.25 | 142 |
Isolated Organ Bath Studies with Various Animal Tissues
Functional Effects in Preclinical Animal Models
The functional consequences of this compound's M2 receptor antagonism have been evaluated in whole-animal models, providing insights into its physiological effects on various systems.
In vivo studies in anesthetized rats have corroborated the M2-selective antagonist profile of this compound observed in vitro. Administration of this compound demonstrated a potent blockade of cardiac M2 receptors. Specifically, it was effective in antagonizing the bradycardia (decrease in heart rate) induced by muscarinic agonists. Crucially, the same dose that blocked cardiac M2 receptors did not significantly affect the depressor (blood pressure lowering) action of agonists like Methacholine, an effect mediated by vascular M3 receptors. This in vivo functional selectivity underscores its utility in separating cardiac versus vascular muscarinic effects.
The role of this compound in modulating centrally-mediated behaviors has been investigated in rodent models. Studies examining yawning and genital grooming induced by the dopamine (B1211576) agonist Apomorphine have used this compound as a pharmacological tool to probe the interaction between cholinergic and dopaminergic systems. nih.govresearchgate.net In these experiments, low doses of this compound were found to increase the number of yawns and the time spent on genital grooming induced by Apomorphine in rats. nih.govresearchgate.netresearchgate.net
This potentiating effect is hypothesized to result from the blockade of presynaptic M2 autoreceptors. nih.govbaillement.com These autoreceptors are located on cholinergic neurons and function as a negative feedback mechanism, inhibiting further acetylcholine release. baillement.com By antagonizing these presynaptic M2 receptors, this compound may increase the synaptic concentration of acetylcholine, thereby modulating the dopaminergic pathways that are responsible for inducing these specific behaviors. nih.govbaillement.com
The pithed rat model is a specialized in vivo preparation where the central nervous system is destroyed, eliminating reflex control of the cardiovascular system and allowing for the direct assessment of a drug's peripheral effects. nih.gov Studies utilizing this model have provided clear confirmation of this compound's potent and selective M2 antagonism.
In the pithed rat, this compound was a powerful antagonist of the bradycardia mediated by cardiac M2 receptors. researchgate.net Furthermore, the dose required to produce this effect did not interfere with the tachycardia (increase in heart rate) and pressor (blood pressure increase) responses mediated by ganglionic M1 receptors. These findings from the pithed rat preparation are consistent with in vitro data and confirm that this compound is a more potent and selective M2 muscarinic receptor antagonist than the reference compound Methoctramine.
| Animal Preparation | Effect of this compound | Receptor Pathway Investigated |
|---|---|---|
| Anesthetized Rat | Antagonized agonist-induced bradycardia | Cardiac M₂ Receptors |
| Anesthetized Rat | Did not significantly affect agonist-induced depressor action | Vascular M₃ Receptors |
| Pithed Rat | Potently antagonized agonist-induced bradycardia | Cardiac M₂ Receptors |
| Pithed Rat | Did not affect ganglionic-mediated tachycardia/pressor response | Ganglionic M₁ Receptors |
Molecular and Biochemical Mechanisms of Action Beyond Direct Receptor Binding
Ligand-Receptor Coupling and Intracellular Signaling Pathways
Tripitramine's effects are fundamentally linked to its interaction with G protein-coupled receptors (GPCRs), a vast family of cell surface receptors that translate extracellular signals into intracellular responses. wikipedia.orgbiomolther.org The binding of a ligand to a GPCR induces a conformational change that activates an associated heterotrimeric G protein, leading to the dissociation of its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors like enzymes and ion channels. wikipedia.orgnih.gov
This compound is recognized for its high selectivity as an antagonist of the M2 muscarinic acetylcholine (B1216132) receptor, a subtype of GPCR. nih.govnih.gov The M2 receptor is a key component in the regulation of cardiac function and plays a significant role as a presynaptic autoreceptor in the central and peripheral nervous systems. nih.govacs.org By blocking the M2 receptor, this compound prevents its activation by the endogenous neurotransmitter acetylcholine. This antagonism directly interferes with the signaling pathways typically initiated by M2 receptor stimulation. nih.gov The specificity of this compound for the M2 subtype allows it to be used as a pharmacological tool to dissect the distinct roles of M2 receptors from other muscarinic receptor subtypes (M1, M3, M4, M5) in complex biological systems. nih.gov Studies on heterodimeric receptors, where two different receptor subtypes like M2 and M3 can interact, have also utilized this compound to characterize the unique pharmacological profile of these receptor complexes. nih.gov
Muscarinic M2 receptors are canonically coupled to the Gi/o family of G proteins. slideshare.netresearchgate.net The "i" denotes that the primary action of the Gα subunit (Gαi) is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). slideshare.net Furthermore, the Gβγ subunits released upon Gi protein activation can directly modulate ion channels, most notably by activating G protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov
This compound's role as an M2 antagonist directly impacts these Gi-mediated pathways. In experimental models, the effects of M2 receptor agonists like carbachol (B1668302) on GIRK channels can be effectively blocked by low nanomolar concentrations of this compound. nih.gov Crucially, the involvement of Gi proteins in this process has been confirmed through experiments using pertussis toxin. nih.gov Pertussis toxin specifically ADP-ribosylates the Gαi subunit, preventing it from interacting with the receptor and thereby uncoupling the entire Gi-mediated signaling cascade. nih.gov The finding that pertussis toxin abolishes the M2-mediated activation of GIRK channels provides definitive evidence of the receptor's coupling to the Gi protein pathway that this compound modulates. nih.gov
Table 1: Comparative Binding Affinities of Muscarinic Antagonists This table displays the binding affinities (pKi values) of this compound and other selective antagonists for different muscarinic receptor subtypes in rat ileum synaptosomes. Higher pKi values indicate stronger binding affinity.
| Compound | M1 (pirenzepine) | M2 (methoctramine) | M3 (darifenacin) | M4 | M5 |
| This compound | 5.3 ± 0.1 | 8.7 ± 0.3 | 7.3 ± 0.2 | N/A | N/A |
| Methoctramine | N/A | 7.9 ± 0.02 | N/A | N/A | N/A |
| Darifenacin | N/A | N/A | 7.3 ± 0.2 | N/A | N/A |
| Pirenzepine (B46924) | 7.0 (pIC50) | N/A | N/A | N/A | N/A |
| Data sourced from functional and binding studies on rat ileal segments. pKi values represent the negative logarithm of the inhibition constant. |
G Protein-Coupled Receptor (GPCR) Signaling Modulation by this compound
Investigation of Polyamine Derivatives for Acetylcholinesterase Inhibition
While this compound is primarily known as an M2 antagonist, its structural classification as a polyamine places it within a broader class of compounds that have been extensively investigated for their potential to inhibit acetylcholinesterase (AChE). nih.gov AChE is the critical enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft, and its inhibition raises acetylcholine levels, enhancing cholinergic transmission. acs.org
Research into polyamine-based AChE inhibitors has led to the development of various compounds, such as caproctamine (B1248005). nih.gov Structure-activity relationship (SAR) studies on these molecules have revealed that modifications to the phenyl ring and nitrogen atoms within the polyamine backbone significantly influence their inhibitory potency against both AChE and the related enzyme butyrylcholinesterase (BChE). nih.gov For instance, the N-ethyl analogue of caproctamine demonstrated potent AChE inhibition and a long duration of action. nih.gov Further studies have explored replacing the flexible polymethylene chain of these polyamines with more constrained cyclic moieties, which in some cases improved the ability to inhibit AChE-induced amyloid-β aggregation, a pathological hallmark of Alzheimer's disease. nih.gov
Table 2: Acetylcholinesterase (AChE) Inhibitory Potency of Selected Polyamine Derivatives This table shows the inhibitory potency (pIC50) of caproctamine and its N-ethyl analogue against AChE. A higher pIC50 value indicates greater inhibitory potency.
| Compound | AChE pIC50 | BChE pIC50 |
| Caproctamine | Varies by specific structure | Varies by specific structure |
| N-ethyl-analogue of caproctamine (9) | 7.73 ± 0.02 | 5.65 ± 0.03 |
| Data sourced from in vitro enzymatic assays. nih.gov pIC50 is the negative logarithm of the half-maximal inhibitory concentration. |
Potential for Modulating Cholinergic Transmission Through Broader Biochemical Interactions
The primary mechanism by which this compound modulates cholinergic transmission is through its selective antagonism of presynaptic M2 autoreceptors. nih.gov These autoreceptors function as a negative feedback system; when activated by acetylcholine in the synapse, they trigger a Gi-protein-mediated cascade that inhibits further acetylcholine release from the presynaptic terminal. nih.gov
By blocking these M2 autoreceptors, even at low doses, this compound effectively cuts this feedback brake line. nih.govbaillement.com This disinhibition results in an increased release of acetylcholine, thereby potentiating cholinergic transmission. nih.gov This action highlights a broader biochemical interaction beyond simple postsynaptic receptor blockade. This modulation of neurotransmitter release can influence the complex functional interplay between the cholinergic and other neurotransmitter systems, such as the dopaminergic system, which has been observed in behavioral studies. nih.govbaillement.com The ability of this compound to enhance acetylcholine availability at the synapse, combined with the investigation of related polyamines as direct AChE inhibitors, underscores the multifaceted potential of this chemical scaffold to influence cholinergic function. acs.orgnih.gov
Advanced Methodologies in Tripitramine Research
Analytical Methods for Characterization and Quantification in Research Studies
A variety of analytical techniques are employed to characterize and quantify tripitramine, ensuring the purity, identity, and concentration of the compound in experimental settings. nih.gov These methods range from powerful separation sciences to highly sensitive receptor-binding assays.
Chromatographic methods are fundamental to the analysis of this compound, offering high-resolution separation and quantification. ijnrd.org High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for these purposes. chromtech.comchemyx.com
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification and quantification of this compound. It separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure. In pharmaceutical analysis, HPLC is indispensable for assessing the purity of compounds like this compound, with techniques like Cation-Exchange (CEX)-HPLC being used to assess charge heterogeneity. chromtech.comalirahealth.com For instance, the purity of synthesized this compound can be confirmed to be ≥98% by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry. chemyx.comnews-medical.net LC-MS is highly sensitive and allows for the identification and quantification of compounds in complex mixtures, such as biological samples. nih.govthermofisher.com It is particularly useful for molecules that are non-volatile or thermally unstable. thermofisher.com In this compound research, LC-MS/MS (tandem mass spectrometry) can be used for pharmacokinetic profiling by measuring its concentrations in plasma and brain tissue.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines gas chromatography for separation with mass spectrometry for detection and characterization. news-medical.net While GC is typically used for volatile compounds, its application in this compound analysis would likely require derivatization to increase its volatility. chromtech.com GC-MS provides detailed structural information and is highly effective for identifying and quantifying individual components within a sample. news-medical.net
Table 1: Comparison of Chromatographic Techniques in this compound Research
| Technique | Principle | Primary Application for this compound | Advantages |
|---|---|---|---|
| HPLC | Differential partitioning between a stationary and liquid mobile phase under high pressure. chemyx.com | Purity assessment and quantification of bulk substance. chromtech.com | Robust, quantitative, widely available. chromtech.com |
| LC-MS | Separation by LC followed by mass-to-charge ratio analysis by MS. news-medical.net | Pharmacokinetic studies, detection in biological matrices. thermofisher.com | High sensitivity, high specificity, applicable to non-volatile compounds. nih.gov |
| GC-MS | Separation of volatile compounds by GC followed by mass analysis by MS. news-medical.net | Potential for impurity profiling, requires derivatization. | Excellent separation efficiency, provides structural information. news-medical.net |
Spectrophotometric and fluorimetric methods offer alternative approaches for quantification, valued for their simplicity, sensitivity, and cost-effectiveness. nih.gov
Spectrophotometry: This technique measures the absorption of light by a substance at a specific wavelength. biocompare.com For quantification of a compound like this compound, it might involve a chemical reaction to produce a colored product whose absorbance can be measured. nih.govcu.edu.eg For example, a method could be developed where this compound reacts with a reagent like 1,2-naphthoquinone-4-sulphonate (NQS) to form a product with a distinct absorption maximum. nih.gov The concentration is then determined by relating the absorbance to a standard curve. nih.gov
Fluorimetry: Fluorimetry is an even more sensitive technique that measures the fluorescence emitted by a compound. biocompare.com A substance absorbs light at an excitation wavelength and emits it at a longer emission wavelength. biocompare.com For non-fluorescent molecules, a derivatizing agent such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be used to form a highly fluorescent product. nih.gov The intensity of the emitted light is proportional to the concentration of the analyte, allowing for quantification at very low levels. nih.govbiocompare.com The primary advantage of fluorimetry over spectrophotometry is its significantly higher sensitivity, often by a factor of 1,000. biocompare.com
Radioligand binding assays are the gold standard for characterizing the affinity of ligands for their receptors. giffordbioscience.com These assays have been pivotal in defining this compound's high affinity and selectivity for the M2 muscarinic receptor. scite.aiuni-frankfurt.de The technique involves incubating a biological sample (containing the receptor) with a radiolabeled ligand.
There are several types of radioligand binding assays:
Competition (or Inhibition) Assays: These are used to determine the affinity (Ki value) of an unlabeled compound, such as this compound, by measuring its ability to compete with and displace a known radioligand from the receptor. giffordbioscience.comnih.gov For instance, competition studies using uterine membranes and the radioligand [3H]-N-methylscopolamine ([3H]-NMS) have been used to characterize this compound's binding. scite.ai Such assays revealed that this compound has a high affinity for the M2 receptor with a Ki value of 0.27 nM. wikipedia.org
Saturation Assays: These experiments use increasing concentrations of a radioligand to determine the total number of receptors in a sample (Bmax) and the radioligand's dissociation constant (Kd). giffordbioscience.comnih.gov
Kinetic Assays: These measure the rates at which a radioligand associates with (kon) and dissociates from (koff) the receptor. nih.govperceptive.com
Research has consistently shown this compound's selectivity. In binding assays with cloned human muscarinic receptor subtypes, this compound displayed significantly higher affinity for the M2 receptor compared to other subtypes. wikipedia.org
Table 2: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity over M2 |
|---|---|---|
| M2 | 0.27 ± 0.02 | - |
| M1 | 1.58 | 5.9-fold lower |
| M4 | 6.41 | 24-fold lower |
| M5 | 33.87 | 125-fold lower |
| M3 | 38.25 | 142-fold lower |
Data sourced from Wikipedia, citing Melchiorre et al. (1993, 2003) and Maggio et al. (1994). wikipedia.org
Spectrophotometric and Fluorimetric Approaches
Computational Chemistry Approaches
Computational chemistry provides powerful in silico tools to investigate and predict the behavior of molecules like this compound at an atomic level. researchgate.netescholarship.org These methods complement experimental data by offering insights into the dynamic interactions between a ligand and its receptor. nih.gov
Molecular modeling involves the construction of three-dimensional models of molecules and their complexes to study their interactions. nih.gov For this compound, this typically involves homology modeling of the target receptor (e.g., the M3 muscarinic receptor) if a crystal structure is unavailable, using a closely related template like the M2 receptor structure. upc.edu
The process involves docking the ligand (this compound) into the predicted binding site of the receptor model. nih.gov This allows researchers to visualize potential binding poses and identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues in the receptor's binding pocket. upc.edu These models serve as the starting point for more intensive computational analyses like molecular dynamics simulations. nih.gov
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a detailed view of the dynamic process of ligand binding. mdpi.comdovepress.com These simulations can reveal the pathways of ligand entry and exit from the binding site and identify metastable intermediate states. nih.gov
Accelerated molecular dynamics (aMD) is an enhanced sampling technique used to overcome the time-scale limitations of conventional MD, allowing for the observation of slower processes like ligand binding and unbinding. nih.govdovepress.com In studies of the M3 muscarinic receptor, aMD simulations have been used to study the binding process of this compound (referred to as TTP in some studies). nih.gov These simulations showed that this compound binds to an extracellular vestibule of the receptor, which acts as a metastable binding site, but did not show it reaching the deeper orthosteric binding site within the simulation timeframe, a finding consistent with its large size compared to endogenous agonists like acetylcholine (B1216132). nih.gov
Table 3: Computational Simulation Techniques in this compound Research
| Technique | Description | Key Insights for this compound |
|---|---|---|
| Molecular Modeling | Generation of 3D structures of the this compound-receptor complex. nih.gov | Predicts binding poses and identifies key interacting amino acid residues. upc.edu |
| Molecular Dynamics (MD) | Simulates the movement of atoms in the complex over time. mdpi.com | Reveals the dynamics of the binding process and conformational changes in the receptor. nih.gov |
| Accelerated MD (aMD) | An enhanced MD method to speed up simulations of slow events. dovepress.com | Enables observation of ligand binding pathways and identification of intermediate binding sites, such as the extracellular vestibule. nih.gov |
In Silico Predictions for Novel Derivatives and Binding Profiles
The quest for novel therapeutic agents with enhanced selectivity and efficacy has led to the integration of computational methods in drug discovery. In the context of this compound research, in silico methodologies are pivotal for the rational design of new derivatives and for predicting their interaction with target receptors, primarily the muscarinic acetylcholine receptors. These computational strategies allow for the high-throughput screening of virtual compounds, saving significant time and resources compared to traditional synthesis and testing. nih.gov
The primary computational techniques employed include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics (MD) simulations. rsc.org These methods provide a multifaceted approach to understanding and predicting the behavior of novel molecules at the atomic level.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the development of this compound derivatives, docking is used to simulate the binding of newly designed compounds into the binding pocket of muscarinic receptor subtypes. For instance, studies on the M2 muscarinic receptor, the primary target of this compound, utilize docking to evaluate how modifications to the this compound scaffold might alter binding affinity and selectivity. researchgate.net The process involves generating a three-dimensional model of the ligand and the receptor and then using a scoring function to estimate the binding energy of the resulting complex. mdpi.com This allows researchers to prioritize which derivatives are most likely to exhibit the desired pharmacological profile before committing to chemical synthesis.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. By analyzing a set of known molecules and their measured activities, QSAR can predict the activity of new, untested compounds. nih.gov For this compound derivatives, a QSAR model would be built using a training set of analogous compounds with known affinities for muscarinic receptors. The model would identify key physicochemical properties (descriptors) such as hydrophobicity, electronic properties, and steric factors that are critical for high-affinity binding. nih.gov This information is invaluable for designing new derivatives, as it provides a predictive framework to assess how structural changes will likely impact receptor binding.
Molecular Dynamics (MD) Simulations
Designing Novel Derivatives
The design of novel this compound derivatives in silico begins with the core structure of this compound and introduces systematic modifications. These modifications can include altering the length of the polymethylene chain, substituting the terminal amine groups, or introducing different aromatic moieties. Each virtual derivative is then subjected to the computational pipeline.
Initial Docking: The novel derivatives are first docked into the three-dimensional structure of the target receptor (e.g., M2 muscarinic receptor). This initial screen provides a rapid assessment of binding potential.
QSAR Prediction: The physicochemical descriptors of the most promising derivatives from docking are used in a pre-existing QSAR model to predict their binding affinity.
MD Simulation: Derivatives that show high predicted affinity undergo MD simulations to confirm the stability of their interaction with the receptor.
This iterative process allows for the refinement of molecular designs to optimize for high affinity and selectivity. For example, a hypothetical design could involve extending the central chain to explore deeper regions of the receptor pocket or adding specific functional groups to form additional hydrogen bonds with key residues.
Predicting Binding Profiles
A primary goal of designing new derivatives is to achieve an improved binding profile, often meaning higher selectivity for a specific receptor subtype. This compound itself demonstrates high selectivity for the M2 receptor over other muscarinic subtypes. In silico methods are crucial for predicting whether a novel derivative will maintain or enhance this selectivity.
The binding affinity of this compound has been experimentally determined for the five cloned human muscarinic receptor subtypes (Hm1-Hm5). These values serve as a benchmark for computational predictions.
Table 1: Experimentally Determined Binding Profile of this compound
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. Hm2) |
|---|---|---|
| Hm1 (M₁) | ~1.62 | 6-fold |
| Hm2 (M₂) | 0.27 | 1-fold |
| Hm3 (M₃) | ~38.34 | 142-fold |
| Hm4 (M₄) | ~6.48 | 24-fold |
Data sourced from studies on cloned human muscarinic receptors expressed in Chinese hamster ovary (CHO-K1) cells.
When a novel derivative is designed, it is docked against models of all five muscarinic receptor subtypes. The predicted binding energies for each subtype are then compared to generate a theoretical binding profile. For instance, a successful novel derivative might show a lower predicted binding energy (indicating higher affinity) for the M2 receptor and significantly higher binding energies for M1, M3, M4, and M5, thus predicting an improved selectivity profile.
The combination of these advanced computational methodologies provides a powerful platform for the exploration and optimization of this compound derivatives, guiding synthetic efforts toward compounds with the most promising therapeutic potential.
Q & A
Q. What experimental methodologies are used to determine Tripitramine’s receptor specificity, particularly its selectivity for M2 muscarinic receptors?
this compound’s receptor selectivity is established through competitive antagonism assays using agonists (e.g., acetylcholine) and subtype-specific antagonists (e.g., pirenzepine for M1/M4, this compound for M2). Key steps include:
- Electrophysiological recordings in brain slice preparations to measure inhibition of glutamate release or calcium currents .
- Calculation of antagonist dissociation constants (KB) using the equation: r = 1/[B] + KB, where r is the ratio of agonist IC50 values with/without antagonist .
- Validation via comparison to established receptor affinity ratios (e.g., M2 vs. M1/M4 affinity ratios of 800:1–1250:1) .
Q. Key Data from :
| Parameter | Value (Mean ± SD) |
|---|---|
| ACh IC50 (control) | 0.36 µM |
| ACh IC50 (+3 nM this compound) | 8.47 ± 2.4 µM |
| Calculated KB for this compound | 0.148 nM |
Q. Which experimental models are most effective for studying this compound’s neuromodulatory effects?
- Acute brain slice preparations : Used to preserve synaptic connectivity while allowing precise electrophysiological measurements of glutamate release or calcium currents in basal forebrain (BF) neurons .
- Agonist-antagonist paired assays : Co-application of ACh and this compound to isolate M2-specific effects .
- Synaptic release assays : Measurement of evoked excitatory postsynaptic currents (EPSCs) under varying pharmacological conditions .
Q. What are the standard concentrations and protocols for this compound in in vitro studies?
- Working concentration : 3–100 nM for selective M2 inhibition, validated via dose-response curves .
- Pre-treatment duration : 10–15 minutes pre-application to ensure receptor saturation .
- Control experiments : Include pirenzepine (100 nM) to rule out M1/M4 cross-reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s receptor specificity across different tissue types?
- Multi-method validation : Combine electrophysiology with radioligand binding assays (e.g., [<sup>3</sup>H]-N-methylscopolamine) to assess affinity in diverse tissues .
- Genetic knockout models : Use M2 receptor knockout mice to confirm target specificity .
- Computational docking studies : Predict this compound-receptor interactions using molecular dynamics simulations .
- Framework application : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental design .
Q. What methodological considerations are critical for optimizing this compound’s in vivo dosing in behavioral studies?
- Pharmacokinetic profiling : Measure plasma and brain tissue concentrations via LC-MS/MS after systemic administration .
- Dose-response curves : Use logarithmic dosing (e.g., 0.1–10 mg/kg) to identify thresholds for M2-selective effects .
- Ethical rigor : Adhere to protocols for participant selection and humane endpoints (per guidelines) .
Q. How does this compound’s functional selectivity impact studies of synaptic plasticity?
- Paired-pulse facilitation (PPF) assays : Quantify changes in short-term plasticity pre/post-Tripitramine application .
- Long-term potentiation (LTP) protocols : Test if M2 inhibition alters LTP induction in hippocampal slices .
- Data interpretation : Distinguish presynaptic (M2-mediated) vs. postsynaptic effects by comparing EPSC kinetics .
Q. What statistical approaches are recommended for analyzing this compound’s cross-species pharmacodynamic variability?
- Mixed-effects models : Account for interspecies variability in receptor expression and drug metabolism .
- Bayesian inference : Estimate posterior probability distributions for parameters like IC50 and KB .
- Reporting standards : Follow guidelines (e.g., report p-values, avoid >3 significant figures unless justified) .
Q. How can researchers address functional selectivity biases in this compound’s effects on G-protein-coupled receptor (GPCR) signaling?
- Bias factor quantification : Use operational models to compare this compound’s efficacy in inhibiting Gi/o vs. β-arrestin pathways .
- Pathway-specific assays : Measure cAMP inhibition (Gi/o) vs. ERK phosphorylation (β-arrestin) in transfected cell lines .
- Data transparency : Disclose all assay conditions (e.g., temperature, transfection ratios) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
